
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate is a chemical compound with the molecular formula C13H21N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl carbamate group attached to a butyl chain, which is further linked to a hydroxy-pyrazolyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazolyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazolyl compounds.
Applications De Recherche Scientifique
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate involves its interaction with specific molecular targets. The hydroxy-pyrazolyl moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the pyrazolyl moiety.
tert-Butyl-4-hydroxypiperidine-1-carboxylate: An intermediate in the synthesis of the target compound.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A related compound used in similar synthetic applications
Uniqueness
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxy-pyrazolyl and tert-butyl carbamate groups allows for diverse applications in various fields.
Propriétés
Formule moléculaire |
C12H21N3O3 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-hydroxypyrazol-1-yl)butyl]carbamate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)13-6-4-5-7-15-9-10(16)8-14-15/h8-9,16H,4-7H2,1-3H3,(H,13,17) |
Clé InChI |
UNVLOAMMLWDECX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)

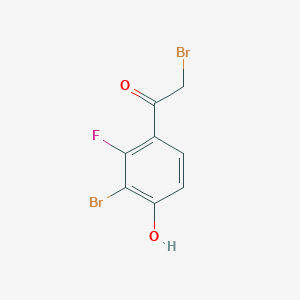
![3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13720017.png)

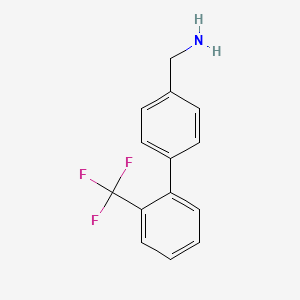
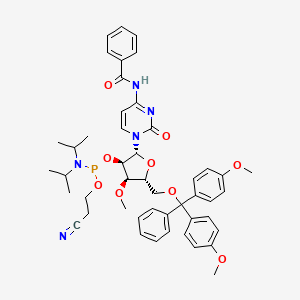
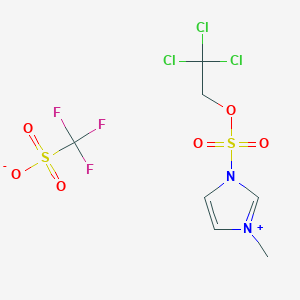
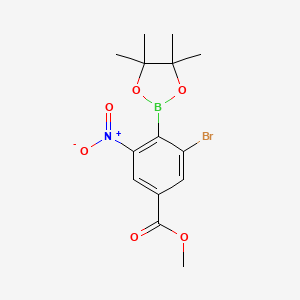
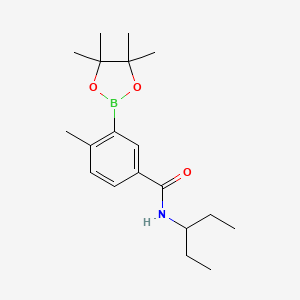

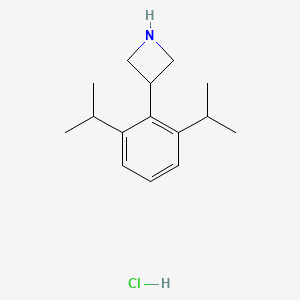
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
![2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
